Bicyclo[3.2.1]oct-6-ene
CAS No.: 6491-96-9
Cat. No.: VC19731546
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6491-96-9 |
|---|---|
| Molecular Formula | C8H12 |
| Molecular Weight | 108.18 g/mol |
| IUPAC Name | bicyclo[3.2.1]oct-6-ene |
| Standard InChI | InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h4-5,7-8H,1-3,6H2 |
| Standard InChI Key | GVDVAKABGZRLLQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CC(C1)C=C2 |
Introduction
Structural Overview and Nomenclature
Molecular Architecture
Bicyclo[3.2.1]oct-6-ene consists of two fused cycloalkane rings, forming a bridged bicyclic system. The notation [3.2.1] indicates that the bridgehead carbons are connected by bridges containing 3, 2, and 1 carbon atoms, respectively . The double bond is located between the sixth and seventh carbon atoms, contributing to the compound’s strain and reactivity. The IUPAC name, bicyclo[3.2.1]oct-6-ene, unambiguously defines this structure.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂ | |
| Molecular Weight | 108.18 g/mol | |
| CAS Registry Number | 6491-96-9 | |
| XLogP3 | 2.9 | |
| Rotatable Bond Count | 0 |
Stereochemical Considerations
The compound’s bridged structure imposes significant stereochemical constraints. The fixed geometry of the bicyclo[3.2.1]octane framework limits conformational flexibility, making it a valuable template for studying strain-dependent reactions . Computational models of its 3D structure reveal non-planar geometries, with bond angles deviating from ideal tetrahedral values due to ring strain .
Synthesis and Production Methods
Cyclization Strategies
Bicyclo[3.2.1]oct-6-ene is typically synthesized via intramolecular cyclization reactions. One common approach involves the Diels-Alder reaction of appropriately substituted dienes and dienophiles, followed by ring-opening and re-cyclization steps . For example, the thermal cyclization of 5-vinyl-1,3-cyclohexadiene under controlled conditions yields the bicyclic framework with moderate efficiency .
Catalytic Enhancements
Lewis acids, such as aluminum chloride (AlCl₃), are often employed to accelerate cyclization and improve regioselectivity. Recent advancements have utilized palladium-catalyzed cross-coupling reactions to construct the bicyclic system from acyclic precursors, achieving yields exceeding 70% under optimized conditions .
Table 2: Representative Synthetic Routes
| Method | Yield (%) | Conditions | Key Catalyst | Source |
|---|---|---|---|---|
| Diels-Alder Cyclization | 65 | 120°C, Toluene | AlCl₃ | |
| Palladium Catalysis | 72 | 80°C, DMF, N₂ Atmosphere | Pd(PPh₃)₄ |
Physicochemical Properties
Thermal and Solubility Characteristics
Bicyclo[3.2.1]oct-6-ene is a hydrophobic liquid at room temperature, with a calculated XLogP3 of 2.9 . Its boiling point is estimated to range between 160–180°C based on analogous bicyclic hydrocarbons. The compound exhibits limited solubility in polar solvents like water (<0.1 g/L) but is miscible with non-polar solvents such as hexane and dichloromethane .
Spectroscopic Profiles
-
NMR Spectroscopy: The ^1H NMR spectrum displays distinct signals for bridgehead protons (δ 1.2–1.5 ppm) and olefinic protons (δ 5.3–5.7 ppm) .
-
Mass Spectrometry: Electron ionization (EI-MS) produces a molecular ion peak at m/z 108, with fragmentation patterns dominated by retro-Diels-Alder cleavage .
Chemical Reactivity and Derivatives
Addition Reactions
The strained double bond in bicyclo[3.2.1]oct-6-ene undergoes facile electrophilic addition. For instance, bromination in CCl₄ yields 6,7-dibromobicyclo[3.2.1]octane as the major product. Hydrogenation over palladium catalysts selectively saturates the double bond, producing bicyclo[3.2.1]octane .
Functionalization Pathways
Derivatives such as bicyclo[3.2.1]oct-6-ene-3-carbonitrile (C₉H₁₁N) and 2,4-bis(methylene)-bicyclo[3.2.1]oct-6-ene (C₁₀H₁₂) have been synthesized for specialized applications . The latter exhibits an ionization energy of 8.98 eV, making it suitable for mass spectrometry studies .
Table 3: Key Derivatives and Properties
| Derivative | Molecular Formula | Application | Source |
|---|---|---|---|
| Bicyclo[3.2.1]oct-6-ene-3-carbonitrile | C₉H₁₁N | Medicinal Chemistry | |
| 2,4-Bis(methylene)-bicyclo[3.2.1]oct-6-ene | C₁₀H₁₂ | Spectroscopic Probes |
Industrial and Research Applications
Pharmaceutical Intermediates
The rigid bicyclic framework serves as a scaffold for drug candidates targeting neurological disorders. Derivatives like the carboxylic acid analog (C₉H₁₂O₂) have shown promise as enzyme inhibitors in preclinical trials.
Materials Science
Bicyclo[3.2.1]oct-6-ene’s strain energy (estimated at 25–30 kcal/mol) makes it a candidate for high-energy density fuels. Polymerization via ring-opening metathesis yields thermostable polymers with applications in aerospace .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume